4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one
CAS No.:
Cat. No.: VC17356000
Molecular Formula: C10H6F4O3S
Molecular Weight: 282.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6F4O3S |
|---|---|
| Molecular Weight | 282.21 g/mol |
| IUPAC Name | 4-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C10H6F4O3S/c11-6-2-4-8(18(16,17)10(12,13)14)9-5(6)1-3-7(9)15/h2,4H,1,3H2 |
| Standard InChI Key | XCTOWGKSIMKETF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)C2=C(C=CC(=C21)F)S(=O)(=O)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one is , with a molecular weight of 282.21 g/mol. Its IUPAC name, 4-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydroinden-1-one, reflects the bicyclic indanone core fused with substituents that confer distinct electronic effects. The fluorine atom at the 4-position acts as a strong electron-withdrawing group, while the trifluoromethylsulfonyl (-SOCF) group at the 7-position enhances electrophilicity and stability.
Table 1: Key Structural Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.21 g/mol |
| IUPAC Name | 4-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydroinden-1-one |
| Canonical SMILES | C1CC(=O)C2=C(C=CC(=C21)F)S(=O)(=O)C(F)(F)F |
| PubChem Compound ID | 117942410 |
Synthesis and Reaction Pathways
The synthesis of 4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one involves multi-step organic transformations. A common approach begins with the functionalization of indanone precursors via electrophilic aromatic substitution (EAS) to introduce fluorine and sulfonyl groups. Key steps include:
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Fluorination: Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable selective fluorination at the 4-position.
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Sulfonylation: The trifluoromethylsulfonyl group is introduced via palladium-catalyzed coupling or direct sulfonation under controlled conditions.
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Oxidation: Final oxidation of intermediates ensures the formation of the ketone moiety at the 1-position.
The trifluoromethylsulfonyl group’s strong electron-withdrawing nature necessitates careful optimization of reaction conditions to avoid premature decomposition.
Reactivity and Chemical Behavior
The compound’s reactivity is dominated by its electron-deficient aromatic system and the lability of the sulfonyl group. Notable reactions include:
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Nucleophilic Aromatic Substitution (NAS): The fluorine atom at the 4-position undergoes substitution with amines or alkoxides under mild conditions.
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Reductive Desulfonylation: Catalytic hydrogenation or treatment with reducing agents cleaves the sulfonyl group, yielding deprotected intermediates.
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Cycloaddition Reactions: The electron-deficient ring participates in [4+2] Diels-Alder reactions with dienes, enabling access to polycyclic architectures.
Table 2: Comparative Reactivity with Analogous Compounds
| Compound | Key Substituents | Reactivity Profile |
|---|---|---|
| 4-Fluoroindan-1-one | -F at C4 | Moderate electrophilicity |
| 7-(Methylsulfonyl)indan-1-one | -SOCH at C7 | Enhanced sulfonyl group stability |
| 4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one | -F at C4, -SOCF at C7 | High electrophilicity, versatile reactivity |
Applications in Medicinal Chemistry
The combination of fluorine and trifluoromethylsulfonyl groups makes this compound a promising scaffold in drug discovery:
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Enzyme Inhibition: The sulfonyl group mimics phosphate moieties, enabling binding to ATP pockets in kinases.
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Metabolic Stability: Fluorination reduces metabolic degradation, enhancing bioavailability.
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Anticancer Potential: Preliminary studies suggest cytotoxicity against breast (MDA-MB-231) and liver (HepG2) cancer cell lines, with mechanisms involving microtubule destabilization.
Analytical Characterization
Rigorous analytical methods ensure structural verification and purity:
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Nuclear Magnetic Resonance (NMR): -NMR confirms fluorine integration, while -NMR resolves proton environments.
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High-Performance Liquid Chromatography (HPLC): Purity assessments (>95%) are conducted using reverse-phase columns.
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Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula via exact mass measurement.
Challenges and Future Directions
Despite its potential, the compound’s synthetic complexity and sensitivity to moisture pose challenges. Future research should focus on:
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